4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile
Description
Properties
IUPAC Name |
4-bromo-1-methyl-5-nitroimidazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O2/c1-9-3(2-7)8-4(6)5(9)10(11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOPOAVYGYNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=C1[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441092 | |
| Record name | 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162759-92-4 | |
| Record name | 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Bromination at Position 4
1-Methyl-1H-imidazole-2-carbonitrile undergoes bromination using NBS in dimethylformamide (DMF) at 0–25°C. The reaction mixture is stirred for 6–12 hours, yielding 4-bromo-1-methyl-1H-imidazole-2-carbonitrile.
Optimization Data :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 25 | 78 |
| MeCN | 25 | 65 |
| Toluene | 25 | <10 |
DMF enhances solubility and stabilizes intermediates, achieving 78% yield.
Step 2: Nitration at Position 5
The brominated intermediate is nitrated using fuming nitric acid (90%) in toluene under azeotropic dehydration. The mixture is refluxed at 110°C for 4 hours, yielding the target compound.
Key Observations :
-
Azeotropic removal of water prevents hydrolysis of the cyano group.
-
Excess nitric acid (>2 equiv.) leads to over-nitration and decomposition.
Yield : 72% after recrystallization from ethanol/water.
Step 1: Synthesis of 4-Bromo-5-nitro-1H-imidazole-2-carbonitrile
A diaminomaleonitrile precursor is reacted with bromonitromethane in acetic acid at 80°C, forming the imidazole ring. Methylation at position 1 is achieved using methyl iodide and cesium carbonate in DMF.
Reaction Conditions :
-
Diaminomaleonitrile (1.0 equiv.)
-
Bromonitromethane (1.2 equiv.)
-
Acetic acid (3.0 equiv.), 12 hours
Yield : 65% after column chromatography.
Step 2: Methylation at Position 1
The intermediate is treated with methyl iodide (1.5 equiv.) and Cs₂CO₃ (2.0 equiv.) in DMF at 60°C for 6 hours.
Yield : 85% (over two steps).
Comparative Analysis of Methodologies
Route 1 is preferred for industrial applications due to scalability and fewer purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted imidazoles.
Reduction: 4-Bromo-1-methyl-5-amino-1H-imidazole-2-carbonitrile.
Oxidation: 4-Bromo-1-carboxy-5-nitro-1H-imidazole-2-carbonitrile.
Scientific Research Applications
4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile is largely dependent on its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The bromine and cyano groups can also participate in various biochemical pathways, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Group Comparison
Key Observations :
Substitution Position Effects :
- The nitro group at position 5 in the target compound and ’s analog enhances electrophilicity, facilitating nucleophilic substitution reactions. However, in the target compound, the carbonitrile at position 2 may stabilize the ring through resonance, reducing reactivity compared to the methyl-substituted analog .
- Bromo vs. Iodo : ’s 2-Bromo-5-iodo-4-nitro-1H-imidazole shows heavier halogen substitution. Iodo groups are better leaving groups but increase molecular weight and may reduce solubility compared to bromo .
Carbonitrile vs. Methyl: The carbonitrile group in the target compound increases polarity and hydrogen-bond acceptor capacity, likely improving crystallinity. This is absent in ’s methyl-substituted analog, which may exhibit lower melting points .
Synthetic Pathways: describes imidazole-indole hybrids synthesized via condensation of aldehydes with amines in DMF/K₂CO₃. Similar methods could apply to the target compound, substituting 4-iodobenzylamine with methylamine and introducing bromo/nitro groups early in the synthesis . Halogenation (bromo/nitro introduction) likely follows established protocols for imidazoles, such as nitration with HNO₃/H₂SO₄ and bromination using NBS or Br₂ .
Table 2: Physical and Spectral Properties
Biological Activity
4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic potential, supported by various studies and data.
This compound features a unique structure that allows it to participate in various chemical reactions. The presence of the bromine atom enhances its reactivity, while the nitro and cyano groups contribute to its biological effects. The compound can undergo:
- Substitution Reactions : The bromine can be replaced by nucleophiles.
- Reduction Reactions : The nitro group can be converted to an amino group.
- Oxidation Reactions : The methyl group can be oxidized to a carboxyl group.
These reactions allow for the synthesis of various derivatives that may exhibit enhanced biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction, forming reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects. The compound's overall activity is influenced by the bromine and cyano groups, which participate in biochemical pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Against Gram-positive bacteria : It has shown effectiveness against Staphylococcus aureus and Bacillus subtilis.
- Against Gram-negative bacteria : It inhibits growth in Escherichia coli and Klebsiella pneumoniae.
The minimum inhibitory concentration (MIC) values for these activities indicate potent antimicrobial effects, making this compound a candidate for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies suggest that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Its ability to inhibit key cellular pathways involved in tumor growth positions it as a promising candidate for cancer therapy .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 8 |
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 64 |
Table 2: Comparison of Biological Activities with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-Bromo-1-methyl-5-nitro-1H-imidazole | High | Moderate |
| Metronidazole | Moderate | Low |
| 5-Nitroimidazole | High | Moderate |
Case Studies
Several case studies have highlighted the potential of this compound:
-
Antimicrobial Efficacy Study :
A study evaluated the efficacy of this compound against clinical isolates of E. coli and K. pneumoniae. The results indicated significant inhibition zones, suggesting strong antibacterial properties . -
Anticancer Mechanism Investigation :
Another study focused on the anticancer effects of this compound on human cancer cell lines. It was found that treatment led to increased apoptosis rates, indicating its potential as a chemotherapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 4-bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile, and what intermediates are critical for its preparation?
The synthesis typically involves cyclization of amido-nitriles. A common method employs 4-bromo-1,2-diaminobenzene reacting with cyanogen bromide under basic conditions to form the imidazole ring. Key intermediates include halogenated precursors (e.g., 5-bromoimidazole derivatives) and nitrile-containing intermediates. Reaction optimization requires precise control of pH, temperature (e.g., 60–80°C), and stoichiometric ratios to avoid side products like oxidized imidazoles or over-nitrated derivatives .
Q. How do the bromine and nitro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom at position 4 is highly electrophilic, enabling nucleophilic substitution (e.g., Suzuki coupling or SNAr reactions). The nitro group at position 5 acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent positions and stabilizing intermediates during reactions. For example, the nitro group directs substitution to the para position in subsequent aromatic reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Look for imidazole ring protons (δ 7.2–8.4 ppm) and nitrile carbon signals (δ ~115–120 ppm).
- FTIR : Confirm nitrile (C≡N) stretching at ~2200 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks at m/z 256–258 (M⁺) with isotopic patterns indicative of bromine .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity) for this compound?
Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). For example, BJ human fibroblasts may show low cytotoxicity (IC₅₀ > 100 µM), while HUVECs exhibit higher sensitivity (IC₅₀ ~20 µM) due to differential expression of target proteins like EGFR. Researchers should standardize assays using orthogonal methods (e.g., MTT, apoptosis markers) and validate results across multiple cell lines .
Q. How can computational methods (e.g., DFT, molecular docking) predict regioselectivity in substitution reactions involving this compound?
Density Functional Theory (DFT) calculations reveal that the nitro group’s electron-withdrawing effect lowers the LUMO energy at position 4, favoring nucleophilic attack. Molecular docking studies with EGFR kinase show that the nitrile group forms hydrogen bonds with Lys721, while the bromine occupies a hydrophobic pocket, guiding rational drug design .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how can process parameters be optimized?
Key challenges include controlling exothermic reactions during nitration and minimizing bromine loss. Flow chemistry systems improve heat dissipation, while in-line FTIR monitors nitration progress. Purity (>97%) is achievable via recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane gradients .
Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental applications?
The compound degrades in acidic conditions (pH < 3) via nitro group reduction and in basic conditions (pH > 9) via imidazole ring hydrolysis. Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent bromine displacement by ambient moisture. Degradation products include 1-methyl-5-nitroimidazole-2-carbonitrile (bromine loss) and amine derivatives (nitro reduction) .
Q. What mechanistic insights explain its role as a kinase inhibitor, and how do structural analogs compare in binding affinity?
The nitrile group chelates Mg²⁺ in ATP-binding pockets of kinases (e.g., EGFR), while the bromine enhances hydrophobic interactions. Analogs like 4-chloro-1-methyl-5-nitro derivatives show 10-fold lower affinity due to reduced van der Waals interactions, highlighting bromine’s critical role .
Methodological Considerations
Q. What safety protocols are essential for handling hazardous intermediates (e.g., cyanogen bromide) during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
